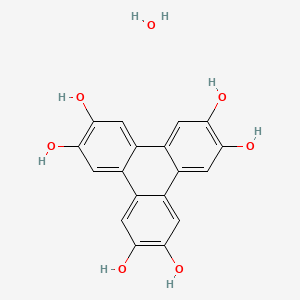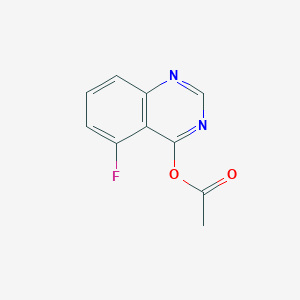
3-methoxy-N-(2-morpholinoethyl)-2-thiophenecarboxamide
Descripción general
Descripción
3-methoxy-N-(2-morpholinoethyl)-2-thiophenecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is also known as MTMEITC and is a member of the class of compounds known as thiophene carboxamides. In
Aplicaciones Científicas De Investigación
MTMEITC has shown potential in a range of scientific research applications, including cancer research, neuroprotection, and anti-inflammatory activity. Studies have shown that MTMEITC can inhibit the growth of cancer cells and induce apoptosis in cancer cells. MTMEITC has also been shown to have neuroprotective effects and can prevent neuronal damage caused by oxidative stress. Additionally, MTMEITC has been shown to have anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases.
Mecanismo De Acción
The mechanism of action of MTMEITC is not fully understood. However, studies have shown that MTMEITC can inhibit the activity of enzymes such as histone deacetylases (HDACs) and glycogen synthase kinase-3β (GSK-3β). These enzymes play a role in the regulation of gene expression and cell signaling, and their inhibition can lead to the induction of apoptosis in cancer cells and neuroprotection.
Biochemical and Physiological Effects
MTMEITC has been shown to have a range of biochemical and physiological effects. In cancer cells, MTMEITC can induce apoptosis by inhibiting the activity of HDACs and GSK-3β. MTMEITC has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In neuronal cells, MTMEITC can prevent oxidative stress-induced damage and promote neuronal survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MTMEITC has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. Additionally, it has shown potential in a range of scientific research applications, making it a versatile compound for lab experiments. However, there are also limitations to using MTMEITC in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to optimize its use in experiments. Additionally, its potential toxicity and side effects need to be further investigated before it can be used in clinical trials.
Direcciones Futuras
There are several future directions for research on MTMEITC. One area of research is to further investigate its mechanism of action and optimize its use in lab experiments. Another area of research is to investigate its potential for use in clinical trials for the treatment of cancer, neurodegenerative diseases, and inflammatory diseases. Additionally, research could focus on developing derivatives of MTMEITC with improved pharmacological properties and reduced toxicity.
Propiedades
IUPAC Name |
3-methoxy-N-(2-morpholin-4-ylethyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-16-10-2-9-18-11(10)12(15)13-3-4-14-5-7-17-8-6-14/h2,9H,3-8H2,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZNMWFUCDYPONG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(SC=C1)C(=O)NCCN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101190508 | |
| Record name | 3-Methoxy-N-[2-(4-morpholinyl)ethyl]-2-thiophenecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101190508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID50085523 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-methoxy-N-(2-morpholinoethyl)-2-thiophenecarboxamide | |
CAS RN |
866009-02-1 | |
| Record name | 3-Methoxy-N-[2-(4-morpholinyl)ethyl]-2-thiophenecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866009-02-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxy-N-[2-(4-morpholinyl)ethyl]-2-thiophenecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101190508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-[4-(2-Hydroxyethyl)-1-piperazinyl]-2-hydroxypropanesulfonic acid hydrate](/img/structure/B3160088.png)
![4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazine-1-carbaldehyde](/img/structure/B3160096.png)
![11-oxo-4,6a,11,13-tetrahydro-5H-thieno[2',3':5,6][1,3]thiazocino[2,3-a]isoindol-4-yl acetate](/img/structure/B3160103.png)
![18-oxo-4,10-dithia-1-azatetracyclo[9.7.0.0^{3,7}.0^{12,17}]octadeca-3(7),5,12(17),13,15-pentaen-8-yl N-tert-butylcarbamate](/img/structure/B3160105.png)


![3-[5-(2-thienyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]propanenitrile](/img/structure/B3160152.png)